Rat P2X3 Receptor Antagonist Potency Comparison: Target Compound vs A-317491
The target compound demonstrates antagonist activity at recombinant rat P2X3 receptors with an EC50 of 80 nM, measured in Xenopus oocytes at 10 µM [1]. In comparison, the widely-used reference antagonist A-317491 exhibits Ki values of 22 and 92 nM for human and rat P2X3 homomers, respectively, in calcium flux assays [2]. The target compound's potency falls within the same order of magnitude as A-317491, but the difference in assay format (electrophysiology vs calcium flux) precludes direct ranking.
| Evidence Dimension | P2X3 receptor antagonist potency |
|---|---|
| Target Compound Data | EC50 = 80 nM (rat P2X3, Xenopus oocytes, 10 µM) |
| Comparator Or Baseline | A-317491: Ki = 22 nM (hP2X3) and 92 nM (rP2X3) (calcium flux assay) |
| Quantified Difference | Target compound EC50 80 nM vs A-317491 Ki range 22–92 nM; within same potency band |
| Conditions | Target: rat P2X3 expressed in Xenopus oocytes, electrophysiology. Comparator: human/rat P2X3 HEK293 cells, calcium flux |
Why This Matters
Demonstrates comparable potency range to a validated reference antagonist, supporting the use of 321429-97-4 as an alternative scaffold in P2X3 screening cascades.
- [1] BindingDB PrimarySearch_ki. BDBM50366480; EC50: 80 nM for rat P2X3. https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=P2X+purinoceptor+3&reactant2=BDBM50118219 View Source
- [2] Jarvis, MF; et al. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. Proc Natl Acad Sci U S A. 2002; 99(26): 17179–17184. https://www.pnas.org/doi/10.1073/pnas.252537299 View Source
